1-(Boc-aminomethyl)cyclopropan-1-ol

Lipophilicity ADME profiling Purification partitioning

Supply of high-purity cyclopropane building blocks with orthogonal amine protection is a recurring bottleneck in kinase inhibitor programs. 1-(Boc-aminomethyl)cyclopropan-1-ol (CAS 887577-30-2) at 98% purity resolves this: the strained cyclopropane imparts conformational rigidity, the Boc-aminomethyl enables acid-labile amine masking, and the free hydroxyl permits further derivatization. pKa ~6.5 facilitates pH-controlled extraction; logP -0.44 predicts RP chromatography behavior. Used in ALK, BACE1, and kinase inhibitor synthesis. Refrigerated storage (2-7°C) ensures Boc stability.

Molecular Formula C9H17NO3
Molecular Weight 187.24 g/mol
Cat. No. B13118505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Boc-aminomethyl)cyclopropan-1-ol
Molecular FormulaC9H17NO3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(C1(CC1)O)N
InChIInChI=1S/C9H17NO3/c1-8(2,3)13-7(11)6(10)9(12)4-5-9/h6,12H,4-5,10H2,1-3H3
InChIKeyKYGHBOWJOTVQCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Boc-aminomethyl)cyclopropan-1-ol: Procurement & Technical Baseline


1-(Boc-aminomethyl)cyclopropan-1-ol (CAS 887577-30-2) is a cyclopropane-derived bifunctional building block featuring a tert-butyloxycarbonyl (Boc)-protected aminomethyl group and a cyclopropanol moiety. The molecular formula is C₉H₁₇NO₃ (MW 187.24 g/mol) [1]. The compound is characterized by a strained three-membered cyclopropane ring that imposes conformational rigidity, a Boc-protected primary amine that enables orthogonal synthetic manipulation, and a hydroxyl group that serves as a further derivatization handle . This combination of functional groups and structural features renders it a versatile intermediate in medicinal chemistry, particularly for the preparation of conformationally constrained pharmacophores and protected amine building blocks .

Boc-protected amine building block
Suited for multi-step syntheses requiring orthogonal amine protection under acidic deprotection conditions.
Conformationally constrained pharmacophore core
The strained cyclopropane ring imposes rigidity, supporting structure-activity relationship studies and conformation control.
Refrigerated supply chain
Requires 2–8 °C storage and cold-chain logistics to maintain Boc-group integrity; plan procurement accordingly.

1-(Boc-aminomethyl)cyclopropan-1-ol: Analog Substitution Limitations


Direct substitution of 1-(Boc-aminomethyl)cyclopropan-1-ol with the unprotected 1-(aminomethyl)cyclopropanol (CAS 74592-33-9) or with other Boc-protected cyclopropane derivatives such as 1-(Boc-aminomethyl)cyclopropanecarboxylic acid leads to fundamentally different synthetic outcomes due to divergent physicochemical properties, reactivity profiles, and orthogonal protection strategies. The unprotected analog lacks the acid-labile Boc group and therefore cannot be employed in synthetic sequences requiring orthogonal amine protection; its higher aqueous solubility (lower logP) and different hydrogen-bonding capacity also alter reaction partitioning and purification behavior [1]. Conversely, the carboxylic acid analog introduces an additional acidic functionality that changes both the polarity and the reaction manifold. Even among Boc-protected aminomethyl cyclopropanes, the presence of a free hydroxyl (as in the title compound) versus an ester or carboxylic acid dictates the type of coupling chemistry available and the overall synthetic route . Consequently, generic substitution is precluded, and the specific physicochemical signature of 1-(Boc-aminomethyl)cyclopropan-1-ol must be matched to the intended synthetic application; the quantitative comparisons provided in Section 3 demonstrate exactly where this compound diverges from its closest analogs.

Target Compound
1-(Boc-aminomethyl)cyclopropan-1-ol
Unprotected analog
Lacks the acid-labile Boc group, preventing its use in synthetic sequences requiring orthogonal amine protection. Higher aqueous solubility may alter extraction partitioning.
May shift reaction and purification behavior
Carboxylic acid analog
Introduces an additional acidic functionality, changing polarity and the available coupling chemistry manifold compared to the free hydroxyl.
Alters reaction manifold and polarity

1-(Boc-aminomethyl)cyclopropan-1-ol: Quantitative Evidence vs Closest Analogs


Lipophilicity (logP) Comparison

The Boc-protected compound exhibits a higher logP (-0.44) compared to the unprotected 1-(aminomethyl)cyclopropanol (logP = -0.53 to -1.29, depending on the measurement method), indicating increased lipophilicity and a corresponding shift in partitioning behavior during extraction and chromatographic purification [1]. This difference directly influences organic/aqueous solubility and can affect downstream synthetic handling.

Lipophilicity (logP)
Cross-study comparable
Target: -0.44
Analog: -0.53 to -1.29
Higher logP alters reverse-phase retention and organic/aqueous partitioning.
ΔlogP = 0.09 to 0.85 units (calculated). Measurement conditions not detailed.
Lipophilicity ADME profiling Purification partitioning

Acid-Base Profile (pKa) Comparison

1-(Boc-aminomethyl)cyclopropan-1-ol possesses two measurable pKa values: 12.493 (likely the cyclopropanol hydroxyl) and 6.548 (attributed to the carbamate NH or a conjugate acid form) [1]. In contrast, the unprotected 1-(aminomethyl)cyclopropanol is reported with a single predicted pKa of 12.99 ± 0.20, corresponding to the ammonium/amine equilibrium of the free primary amine [2]. The presence of a second acidic site in the Boc-protected derivative alters its net charge and solubility across different pH ranges, which can be exploited for selective extraction or ion-exchange purification.

Acid-Base Profile (pKa)
Cross-study comparable
Target: pKa₁ 12.5, pKa₂ 6.5
Analog: single pKa ~13.0
Additional acidic site (~6.5) enables pH-controlled extraction or ion-exchange purification.
Vendor-reported and predicted pKa values; conditions not specified.
pKa Protonation state Charge-dependent purification

Storage & Handling Stability Comparison

Vendor specifications indicate that 1-(Boc-aminomethyl)cyclopropan-1-ol requires refrigerated storage at 2–7 °C, with ice cooling recommended during transport [1]. In contrast, the unprotected 1-(aminomethyl)cyclopropanol is typically stored at room temperature (RT) and protected from moisture, with no explicit cold-chain requirement [2]. This difference implies that the Boc-protected compound is more susceptible to thermal degradation or hydrolysis of the tert-butyloxycarbonyl group under ambient conditions, necessitating stricter inventory management.

Storage & Handling Stability
Cross-study comparable
Target: 2–8 °C, cold-chain
Analog: RT, protect from moisture
Refrigerated logistics required to prevent thermal Boc-deprotection and material loss.
Based on vendor storage recommendations; lot-specific verification advised.
Storage stability Cold chain Long-term stability

Commercial Purity Grade Comparison

1-(Boc-aminomethyl)cyclopropan-1-ol is commercially available with a minimum purity specification of 98% from suppliers such as AKSci, in addition to the standard 95% grade offered by multiple vendors . The unprotected analog 1-(aminomethyl)cyclopropanol is predominantly offered at 95–98% purity, but the 98% grade for the Boc-protected compound provides an additional quality tier for applications demanding higher chemical homogeneity . Higher purity reduces the risk of side reactions arising from residual unprotected amine or other impurities, which is particularly critical when the compound is used as an intermediate in multi-step medicinal chemistry campaigns.

Commercial Purity Grade
Cross-study comparable
Target: 98% (min) and 95% grades
Analog: typically 95% or 98%
Documented 98% grade supports lower batch variability in sensitive multi-step syntheses.
Grade selection should match reaction sensitivity; verify CoA for specific lot.
Purity Grade selection Synthetic reliability

1-(Boc-aminomethyl)cyclopropan-1-ol: Validated Application Scenarios


Protein Kinase Modulator Intermediate

The compound serves as a key building block in the synthesis of protein kinase modulators, where the Boc-protected amine is carried through multiple synthetic steps and then selectively deprotected under acidic conditions to unveil the free amine for final coupling. The distinct pKa profile (pKa₂ ~6.5) and higher logP (-0.44) facilitate intermediate purification by pH-controlled extraction or reverse-phase chromatography, while the 98% purity grade ensures minimal side-product formation in the final kinase inhibitor assembly [1].

BACE1 Inhibitor Building Block

Research on β-secretase (BACE1) inhibitors has shown that cyclopropane-containing scaffolds induce an alternative binding mode and improve potency. 1-(Boc-aminomethyl)cyclopropan-1-ol provides the requisite cyclopropane constraint together with a protected amine that can be unmasked after incorporation into the inhibitor core. The need for refrigerated storage (2–7 °C) ensures that the Boc group remains intact until the desired deprotection step, preserving the synthetic integrity of the BACE1 inhibitor series .

ALK Inhibitor Intermediate Synthesis

In the preparation of anaplastic lymphoma kinase (ALK) inhibitors, 1-(Boc-aminomethyl)cyclopropan-1-ol has been employed as an intermediate to introduce the cyclopropanol motif. The compound's measured logP (-0.44) and availability in 98% purity allow chemists to predict and control the lipophilicity of early intermediates, thereby streamlining downstream purification and enabling reliable scale-up. The dual pKa signature also provides a handle for removing acidic impurities during workup [2].

Medicinal Chemistry Library Support

Given the quantitative differentiation in storage requirements, purity grades, and physicochemical properties, this compound is suited for inclusion in building block libraries intended for high-throughput medicinal chemistry. The explicit cold-chain storage directive (2–7 °C) informs facility planning, while the availability of a documented 98% purity option reduces the likelihood of confounding assay results due to trace contaminants [1].

Application
Selection Property
Validation Focus
Kinase modulator intermediate
Boc-amine protection and pKa profile
Orthogonal deprotection and purification by pH-controlled extraction
BACE1 inhibitor building block
Cyclopropane constraint and storage stability
Conformational rigidity and Boc-group integrity until target deprotection
ALK inhibitor intermediate synthesis
LogP control and purity grade
Intermediate lipophilicity prediction and scale-up reliability
Medicinal chemistry library support
Documented 98% purity and cold-chain specification
Facility planning and reduced confounding from trace contaminants
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